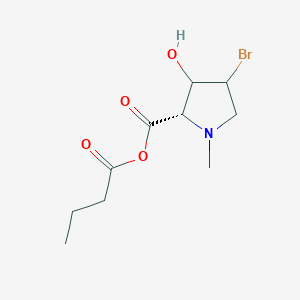
(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrrolidine precursor, followed by hydroxylation and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler analog with similar structural features.
4-Bromo-3-hydroxy-1-methylpyrrolidine: Lacks the carboxylic butyric anhydride moiety.
3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Lacks the bromine atom.
Uniqueness
(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is unique due to the presence of both bromine and carboxylic butyric anhydride groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H16BrNO4 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
butanoyl (2S)-4-bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16BrNO4/c1-3-4-7(13)16-10(15)8-9(14)6(11)5-12(8)2/h6,8-9,14H,3-5H2,1-2H3/t6?,8-,9?/m0/s1 |
InChI Key |
QAMZYHVKPRBBHA-XNGKIHLYSA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)Br)O |
Canonical SMILES |
CCCC(=O)OC(=O)C1C(C(CN1C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
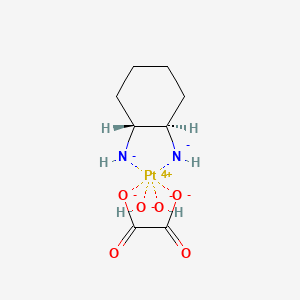
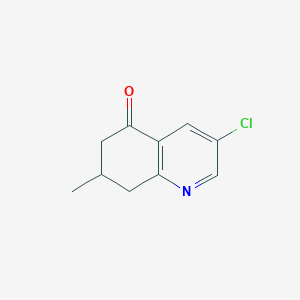
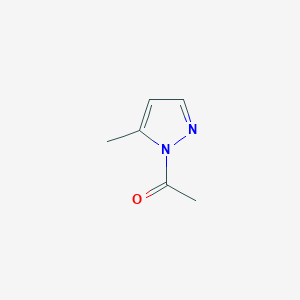
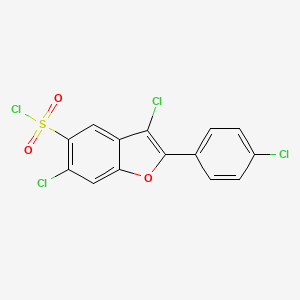

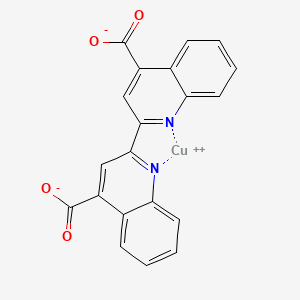
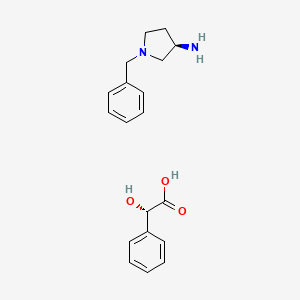
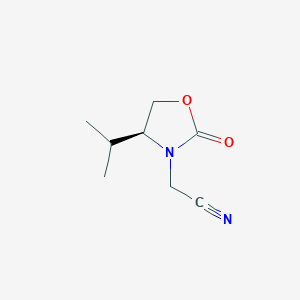
![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
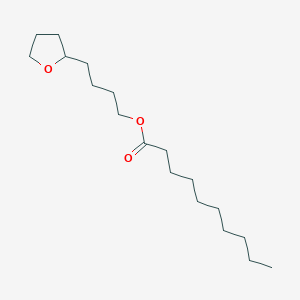
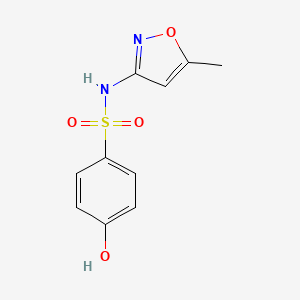
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
